![molecular formula C21H14N2O8 B5102823 5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B5102823.png)
5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid
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Overview
Description
5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid, commonly known as NIPAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NIPAI as an anticancer agent is not fully understood. However, studies have shown that NIPAI induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. NIPAI has also been found to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
NIPAI has been found to have both biochemical and physiological effects. Biochemically, NIPAI has been shown to interact with proteins and DNA, leading to changes in their structure and function. Physiologically, NIPAI has been found to have both cytotoxic and cytostatic effects on cancer cells, leading to cell death or growth arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NIPAI in lab experiments is its versatility. NIPAI can be used as a building block for the synthesis of various compounds, including MOFs, fluorescent probes, and anticancer agents. Additionally, NIPAI is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using NIPAI in lab experiments is its potential toxicity. NIPAI has been found to be cytotoxic to both cancer and normal cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on NIPAI. One direction is to further explore its potential applications in medicine, particularly as an anticancer agent and a drug delivery system. Another direction is to investigate its interactions with proteins and DNA in more detail, which may lead to the development of new diagnostic and therapeutic tools. Additionally, further research is needed to understand the mechanism of action of NIPAI as an anticancer agent and to optimize its properties for specific applications.
Synthesis Methods
NIPAI can be synthesized by reacting 4-nitrophenoxybenzoic acid with isophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain NIPAI in high yield and purity.
Scientific Research Applications
NIPAI has been found to have potential applications in various fields, including materials science, biotechnology, and medicine. In materials science, NIPAI can be used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In biotechnology, NIPAI can be used as a fluorescent probe for the detection of proteins and DNA. In medicine, NIPAI has shown promising results as an anticancer agent and a drug delivery system.
properties
IUPAC Name |
5-[[4-(4-nitrophenoxy)benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O8/c24-19(22-15-10-13(20(25)26)9-14(11-15)21(27)28)12-1-5-17(6-2-12)31-18-7-3-16(4-8-18)23(29)30/h1-11H,(H,22,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNPYIWIYJMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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